molecular formula C6H8OS B2451585 5-Methyl-3-thiophenemethanol CAS No. 207277-11-0

5-Methyl-3-thiophenemethanol

Cat. No.: B2451585
CAS No.: 207277-11-0
M. Wt: 128.19
InChI Key: TZUNKFFVTXJZRN-UHFFFAOYSA-N
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Description

5-Methyl-3-thiophenemethanol is a colorless crystalline substance with a sweet, floral odor. It is used in the preparation of 3-substituted thiophene conducting copolymers which have potential applications in electrochromic displays .


Synthesis Analysis

The synthesis of this compound involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C6H8OS. The molecular weight is 128.19.


Chemical Reactions Analysis

Thiophene-based analogs, including this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with a variety of biological effects .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The refractive index is 1.564 (lit.) . The boiling point is 86-88 °C/10 mmHg (lit.) , and the density is 1.211 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrochemical Properties and Polymerization

5-Methyl-3-thiophenemethanol, a variant of 3-thiophenemethanol, has been studied for its electrochemical properties, particularly in comparison with 3-methylthiophene. Research by Pohjakallio and Sundholm (1993) focused on the electrochemical polymerization properties of these compounds, revealing significant differences due to the nucleophilic nature of the -CH2OH substituent. These findings have implications for the development of electroactive polymer materials (Pohjakallio & Sundholm, 1993).

Synthesis and Chemical Transformation

Shao-min Ding (2004) described a novel process for synthesizing highly pure 3-thiophenemethanol, which is closely related to this compound. This method surpasses traditional processes in yield and purity, indicating potential for improved production methods for related compounds (Ding Shao-min, 2004).

Palladium-Catalyzed Reactions

Nakano, Satoh, and Miura (2006) investigated the palladium-catalyzed selective diarylation of alpha,alpha-disubstituted 3-thiophenemethanols. This reaction involves the cleavage of C-H and C-C bonds, producing 2,3-diarylthiophenes. Such chemical reactions are essential for developing novel thiophene-based compounds with potential applications in various fields (Nakano, Satoh, & Miura, 2006).

Optical and Electronic Properties

El-badrawy et al. (2021) studied the solvent effects on the UV-visible absorption spectra of thiophene dyes. These studies provide insights into the impact of solvent polarity and chemical structure on the optical properties of thiophene compounds, which can be crucial for their use in dye-sensitized solar cells and other photonic applications (El-badrawy et al., 2021).

Solid-Solid Phase Transformation

Li et al. (2007) examined the solid-solid phase transformation of a thiophene derivative, highlighting the impact of crystal size and milling on transformation rates. Such investigations are vital for understanding the physical and chemical stability of thiophene-based compounds in various conditions (Li et al., 2007).

Electrochemical Synthesis and Characterization

Alves et al. (2010) conducted research on the electrochemical synthesis and characterization of 3-substituted thiophene conducting copolymers. This work is crucial for applications in electrochromic displays, demonstrating the potential of thiophene-based compounds in this field (Alves et al., 2010).

Safety and Hazards

5-Methyl-3-thiophenemethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling this chemical .

Future Directions

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Therefore, the future direction for 5-Methyl-3-thiophenemethanol could involve finding cheaper and environmentally friendly but still effective and selective reaction procedures .

Properties

IUPAC Name

(5-methylthiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUNKFFVTXJZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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